molecular formula C10H10ClNO3S B13488220 3-(3-Cyanophenoxy)propane-1-sulfonyl chloride

3-(3-Cyanophenoxy)propane-1-sulfonyl chloride

Cat. No.: B13488220
M. Wt: 259.71 g/mol
InChI Key: SQKMNHWTLKKJMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyanophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-cyanophenol with propane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyanophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Reagents such as hydrogen peroxide and sulfuryl chloride are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfides: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 3-(3-Cyanophenoxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Cyanophenoxy)propane-1-sulfonyl chloride is unique due to the presence of the cyanophenoxy group, which imparts distinct reactivity and selectivity compared to other sulfonyl chlorides. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .

Properties

Molecular Formula

C10H10ClNO3S

Molecular Weight

259.71 g/mol

IUPAC Name

3-(3-cyanophenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C10H10ClNO3S/c11-16(13,14)6-2-5-15-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2

InChI Key

SQKMNHWTLKKJMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCS(=O)(=O)Cl)C#N

Origin of Product

United States

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